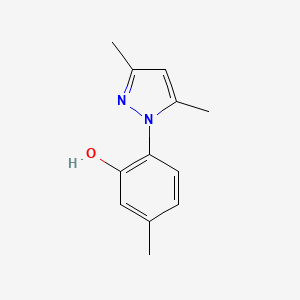
MI-1481
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MI-1481 is a potent MML1 inhibitor (IC50 = 3.6 nM). MLL1 plays an important role in development of acute leukemia with translocations of the MLL1 gene and in solid tumors. MI-1481 showed very potent inhibition of the menin-MLL1 interaction (IC50 = 3.6 nM), representing the most potent reversible menin-MLL1 inhibitor reported to date. MI-1481 also demonstrates pronounced activity in MLL leukemia cells and in vivo in MLL leukemia models. MI-1481 is a valuable menin-MLL1 inhibitor that can be used for potential therapeutic applications and in further studies regarding the role of menin in cancer.
Applications De Recherche Scientifique
Materials Informatics in Industrial Applications
Materials Informatics (MI) has been pivotal in transforming traditional scientific research workflows in materials science, chemistry, and engineering. The initiative at 3M Corporate Research Laboratories exemplifies this transformation by leveraging MI tools and data-driven methodologies for materials research and product development. Systematic data management is essential for building foundations in MI, advancing core technology platforms, and delivering innovative product solutions (Ting & Lipscomb, 2022).
MI in Healthcare
Machine Intelligence (MI) in healthcare signifies a substantial shift towards more informed decision-making and improved outcomes. The National Institutes of Health (NIH) and National Center for Advancing Translational Sciences (NCATS) have highlighted the role of MI in enhancing the efficiency and effectiveness of health research and care ecosystems. MI tools in healthcare can significantly augment clinical research, medical diagnostics, and precision medicine (C. M. Cutillo et al., 2020).
Personalizing Science Education
The application of Multiple Intelligences (MI) theory in education, particularly in science curricula, demonstrates its potential to cater to individual learning needs. By integrating MI theory into the teaching framework, educators can offer a more engaging and student-centered curriculum, potentially leading to higher levels of scientific literacy (Goodnough, 2001).
Domain Mapping in Medical Informatics
In medical informatics, MI encompasses a broad spectrum of research topics, from health information systems to medical knowledge representation and data analysis. Understanding the domain of MI is crucial for recognizing the main areas of research and identifying trends in the field (Schuemie et al., 2009).
Laboratory Environments for MI Students
The MI-Lab initiative focuses on providing a dedicated laboratory environment for medical informatics students. It features essential application systems and a range of data types, enabling students and researchers to gain practical experience and explore new components and technologies in a simulated healthcare and clinical research environment (Brandt et al., 2016).
Propriétés
Numéro CAS |
1887178-64-4 |
|---|---|
Nom du produit |
MI-1481 |
Formule moléculaire |
C29H30F3N7O2S |
Poids moléculaire |
597.66 |
Nom IUPAC |
(S)-4-Methyl-1-((5-oxomorpholin-2-yl)methyl)-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)- methyl)-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C29H30F3N7O2S/c1-17-18(2-3-25-23(17)8-20(11-33)39(25)14-21-12-34-26(40)15-41-21)13-38-6-4-19(5-7-38)37-27-24-9-22(10-29(30,31)32)42-28(24)36-16-35-27/h2-3,8-9,16,19,21H,4-7,10,12-15H2,1H3,(H,34,40)(H,35,36,37)/t21-/m0/s1 |
Clé InChI |
JTUOGOXWKQAKOR-NRFANRHFSA-N |
SMILES |
N#CC(N1C[C@@H](OC2)CNC2=O)=CC3=C1C=CC(CN4CCC(NC5=C(C=C(CC(F)(F)F)S6)C6=NC=N5)CC4)=C3C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MI-1481; MI 1481; MI1481. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)
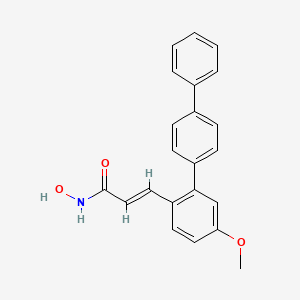


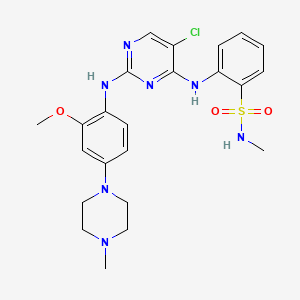
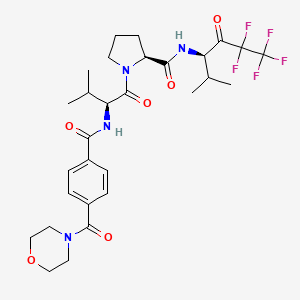
![5-[[3,5-Bis(chloranyl)phenyl]sulfonylamino]-2-[(5-bromanyl-4-fluoranyl-2-methyl-phenyl)sulfamoyl]benzoic acid](/img/structure/B608948.png)
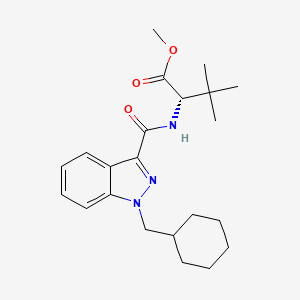
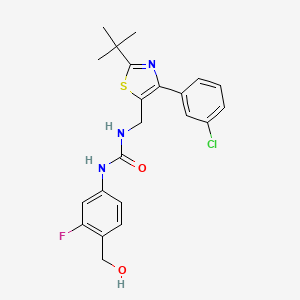
![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)
